4-((S)-1-Carboxy-ethylamino)-benzoic acid

Catalog No.
S13601526
CAS No.
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((S)-1-Carboxy-ethylamino)-benzoic acid

Product Name

4-((S)-1-Carboxy-ethylamino)-benzoic acid

IUPAC Name

4-[[(1S)-1-carboxyethyl]amino]benzoic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

RZAPRBYXMPEHOJ-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O

4-((S)-1-Carboxy-ethylamino)-benzoic acid is a chiral compound characterized by its unique structure, which includes a benzoic acid moiety linked to an ethylamino group. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its biological activity and ability to interact with various biological systems. The presence of the carboxy group contributes to its acidic properties, while the ethylamino group enhances its solubility and reactivity.

Involving 4-((S)-1-Carboxy-ethylamino)-benzoic acid primarily include:

  • Esterification: This reaction occurs when the compound reacts with alcohols in the presence of an acid catalyst, producing esters. This is typical for carboxylic acids, where the hydroxyl group (-OH) of the carboxylic acid is replaced by an alkoxy group (-O-R) from the alcohol .
  • Decarboxylation: Under certain conditions, this compound can undergo decarboxylation, resulting in the loss of carbon dioxide and formation of a corresponding amine derivative .
  • Nucleophilic Acyl Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, particularly when activated by strong acids or through the formation of anhydrides .

4-((S)-1-Carboxy-ethylamino)-benzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. The ethylamino group may enhance its interaction with biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that this compound may influence cellular signaling pathways, making it a candidate for further pharmacological research.

The synthesis of 4-((S)-1-Carboxy-ethylamino)-benzoic acid can be achieved through several methods:

  • Direct Amination: The reaction of benzoic acid with ethylamine under controlled conditions can yield the desired product, often requiring catalysts or specific temperature conditions to promote the reaction.
  • Chiral Synthesis: Utilizing chiral reagents or catalysts can enhance the yield of the (S)-enantiomer specifically. This method is crucial for applications requiring specific stereochemistry.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies, followed by functionalization of intermediates to introduce the ethylamino group at the appropriate position on the benzoic acid structure.

4-((S)-1-Carboxy-ethylamino)-benzoic acid has several applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into a therapeutic agent for conditions such as inflammation or metabolic disorders.
  • Biochemical Research: The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Chemical Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 4-((S)-1-Carboxy-ethylamino)-benzoic acid focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory responses. Additionally, studies using receptor-ligand binding assays have shown promising results regarding its potential as a modulator in signaling pathways related to pain and inflammation.

Several compounds share structural similarities with 4-((S)-1-Carboxy-ethylamino)-benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidLacks amino functionality
2-Amino-benzoic AcidAmino group at ortho positionIncreased solubility and potential biological activity
4-Aminobenzoic AcidAmino group at para positionUsed in dye synthesis; different biological properties
3-(Aminomethyl)benzoic AcidAminomethyl substituentMay exhibit different pharmacological profiles

The uniqueness of 4-((S)-1-Carboxy-ethylamino)-benzoic acid lies in its specific stereochemistry and combination of functional groups that enhance its solubility and reactivity compared to these similar compounds. Its chiral nature allows it to interact differently within biological systems, potentially leading to distinct therapeutic effects.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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